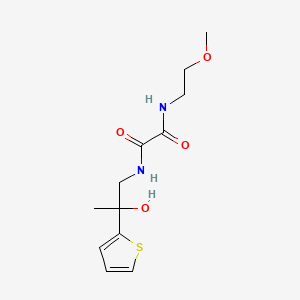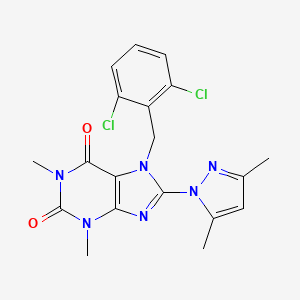
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide, also known as HTMT-EP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. In
科学的研究の応用
Synthetic Methodologies and Catalysis
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a one-pot process involving classical Meinwald rearrangement, offers a useful formula for synthesizing both anthranilic acid derivatives and oxalamides. This method is operationally simple and yields high products, suggesting the potential for synthesizing related compounds like N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide for various applications (Mamedov et al., 2016).
Anticancer Properties
Research on hydroxyl-containing benzo[b]thiophene analogs demonstrates selective antiproliferative activity against cancer cells, specifically laryngeal cancer cells. These compounds, through the presence of a hydroxyl group, show enhanced antioxidant enzyme activity, reduced ROS production, and induce apoptosis, suggesting a potential pathway for anticancer therapy (Haridevamuthu et al., 2023).
Material Science
The development of cross-linkable poly(3-hexylthiophene) copolymers with an oxetane-functionalized thiophene comonomer for organic photovoltaics (OPVs) showcases the material science application of thiophene derivatives. These copolymers, used in combination with PCBM, demonstrate the potential for creating well-defined morphologies in OPVs, indicating the relevance of thiophene-based compounds in energy-related applications (Brotas et al., 2012).
Environmental Sensing
The design and synthesis of (5-(thiophene-2-yl)oxazole derived chemosensors for the specific recognition of Ga3+ ions highlight the application of thiophene derivatives in environmental sensing. These chemosensors operate on a fluorescence turn-on strategy, indicating their utility in detecting specific metal ions in environmental samples (Liu et al., 2022).
特性
IUPAC Name |
N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-12(17,9-4-3-7-19-9)8-14-11(16)10(15)13-5-6-18-2/h3-4,7,17H,5-6,8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQNXHPGMFOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCOC)(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2997889.png)



![N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2997894.png)
![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2997896.png)


![(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2997901.png)

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2997903.png)


![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)